molecular formula C18H22N2O3 B1328694 1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid CAS No. 1119451-22-7

1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid

Cat. No. B1328694
CAS RN: 1119451-22-7
M. Wt: 314.4 g/mol
InChI Key: XBAOOTXRFPFJNI-UHFFFAOYSA-N
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Description

1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Fluorescence Staining

1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid and its analogues may be involved in DNA interactions, specifically binding to the minor groove of double-stranded DNA. This property is shared by compounds like Hoechst 33258, which is known for its strong affinity to AT-rich sequences of DNA. Such compounds are utilized in biological research for fluorescent DNA staining, aiding in the visualization of chromosomes and nuclear content in cell biology studies (Issar & Kakkar, 2013).

CNS Drug Synthesis

Compounds with structural features similar to this compound, particularly those containing piperidine and related pharmacophoric groups, have been explored for their potential in synthesizing central nervous system (CNS) acting drugs. Such structures are found in several antipsychotic agents and are crucial for the development of novel therapeutic compounds targeting D2-like receptors (Sikazwe et al., 2009).

Chemical Synthesis and Modification

The structural complexity and functional groups present in compounds like this compound make them valuable intermediates in chemical synthesis. Such compounds can undergo various chemical transformations, including nucleophilic aromatic substitution, which is a key reaction in synthesizing diverse organic molecules. This versatility is essential for the development of new materials and active pharmaceutical ingredients (Pietra & Vitali, 1972).

Biocatalyst Inhibition Studies

The carboxylic acid group, as seen in this compound, is a critical functional group in biocatalysis and biochemistry. Research into how such groups affect microbial biocatalysts, particularly in terms of inhibition, is crucial for developing strategies to enhance the robustness of microbes used in industrial bioproduction processes. Understanding these interactions can lead to improved yields and stability of biocatalysts in the production of renewable chemicals (Jarboe et al., 2013).

Biochemical Analysis

Biochemical Properties

1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. By modulating the activity of key signaling proteins, this compound can alter gene expression and cellular metabolism. For example, it may upregulate the expression of anti-inflammatory genes while downregulating pro-inflammatory genes, thereby affecting the overall cellular response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cellular behavior .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can affect its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

properties

IUPAC Name

1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-3-5-14(6-4-12)17-19-16(13(2)23-17)11-20-9-7-15(8-10-20)18(21)22/h3-6,15H,7-11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAOOTXRFPFJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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